molecular formula C18H17NO2 B11847266 [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol CAS No. 84666-27-3

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol

Cat. No.: B11847266
CAS No.: 84666-27-3
M. Wt: 279.3 g/mol
InChI Key: TYOCDPLSOOIQRJ-UHFFFAOYSA-N
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Description

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol is a chemical compound with the molecular formula C17H17NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol typically involves the reaction of 6-methoxyquinoline with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline-based alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.

Scientific Research Applications

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxy-2-phenylquinolin-4-yl)methanol: This compound is structurally similar but lacks the methyl group on the phenyl ring.

    (6-Methoxy-2-(4-chlorophenyl)quinolin-4-yl)methanol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.

Properties

CAS No.

84666-27-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

[6-methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol

InChI

InChI=1S/C18H17NO2/c1-12-3-5-13(6-4-12)18-9-14(11-20)16-10-15(21-2)7-8-17(16)19-18/h3-10,20H,11H2,1-2H3

InChI Key

TYOCDPLSOOIQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)CO

Origin of Product

United States

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